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molecular formula C9H11ClO B8671268 1-(3-Methylphenyl)-2-chloroethanol

1-(3-Methylphenyl)-2-chloroethanol

Cat. No. B8671268
M. Wt: 170.63 g/mol
InChI Key: VNPKAKFRVASRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888012B2

Procedure details

A solution of di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III) (3.1 mg, 0.005 mmol) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (7.3 mg, 0.02 mmol) in isopropyl alcohol (5.0 ml) was heated at 80° C. for 20 minutes while stirring. After cooling the solution to room temperature, a 0.1 M potassium tert-butoxide isopropyl alcohol solution (0.5 ml, 0.05 mmol) and an isopropyl alcohol solution (4.5 ml) of 2-chloro-3′-methylacetophenone (168.6 mg, 1.0 mmol) as a reaction substrate were added thereto, followed by stirring at room temperature for 14 hours. After completion of the reaction, the solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to give a desired compound, (+)-2-chloro-1-(3′-methylphenyl)ethanol (158.6 mg; yield: 93.0%; optical purity: 95.6% ee).
[Compound]
Name
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
7.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
potassium tert-butoxide isopropyl alcohol
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
168.6 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(N[C@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)N)(=O)=O)=CC=1.C(O)(C)C.CC(C)([O-])C.[K+].[Cl:37][CH2:38][C:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([CH3:47])[CH:42]=1)=[O:40]>C(O)(C)C>[Cl:37][CH2:38][CH:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([CH3:47])[CH:42]=1)[OH:40] |f:1.2.3|

Inputs

Step One
Name
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
Quantity
3.1 mg
Type
reactant
Smiles
Name
Quantity
7.3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N[C@@H]([C@H](N)C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
potassium tert-butoxide isopropyl alcohol
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)O.CC(C)([O-])C.[K+]
Name
Quantity
168.6 mg
Type
reactant
Smiles
ClCC(=O)C1=CC(=CC=C1)C
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
substrate were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC(O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 158.6 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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